molecular formula C15H21BO5 B13640816 Methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B13640816
M. Wt: 292.14 g/mol
InChI Key: DFRJZQLASKSRCZ-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1831862-63-5) is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions. Its structure comprises a benzoate ester backbone with a methoxy group at the 2-position and a pinacol boronate group at the 3-position (Figure 1). The compound’s molecular formula is C₁₅H₂₁BO₅, with a molecular weight of 292.14 g/mol . It is typically stored under inert conditions (2–8°C) due to its sensitivity to moisture and oxygen, as indicated by its GHS hazard warnings (H302, H315, H319, H335) .

Properties

Molecular Formula

C15H21BO5

Molecular Weight

292.14 g/mol

IUPAC Name

methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-9-7-8-10(12(11)18-5)13(17)19-6/h7-9H,1-6H3

InChI Key

DFRJZQLASKSRCZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of this compound predominantly involves palladium-catalyzed borylation of an aryl halide precursor, typically an o-bromo or o-iodo methoxybenzoate derivative, with bis(pinacolato)diboron under inert atmosphere. The reaction conditions are optimized to achieve high yields and purity.

Detailed Synthetic Procedure

Step 1: Starting Materials

  • Methyl 2-bromo-3-methoxybenzoate (aryl bromide)
  • Bis(pinacolato)diboron
  • Potassium acetate (base)
  • Palladium catalyst: bis[bis(diphenylphosphino)ferrocene]palladium(II) dichloride
  • Solvent: 1,4-dioxane or N,N-dimethylformamide (DMF)
  • Inert atmosphere: nitrogen or argon

Step 2: Reaction Conditions

  • The aryl bromide (e.g., methyl 2-bromo-3-methoxybenzoate) is combined with bis(pinacolato)diboron and potassium acetate in 1,4-dioxane.
  • The palladium catalyst is added under nitrogen or argon atmosphere.
  • The mixture is heated to approximately 80–90 °C.
  • Reaction time ranges from 12 to 16 hours to ensure completion.
  • The reaction mixture is then cooled and worked up by extraction and purification.

Step 3: Workup and Purification

  • Removal of solvent under reduced pressure.
  • Extraction with dichloromethane or ethyl acetate.
  • Washing with saturated aqueous sodium chloride solution.
  • Drying over anhydrous magnesium sulfate.
  • Purification by column chromatography using petroleum ether/methylene chloride or ethyl acetate/hexanes gradients.
  • Final product is obtained as a solid with typical yields around 80–86%.

Representative Experimental Data

Parameter Details
Catalyst bis[bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.5 mmol)
Base Potassium acetate (4 equivalents)
Solvent 1,4-dioxane (150 mL for 10 mmol scale)
Temperature 85 °C
Time 12 hours
Atmosphere Nitrogen or argon (inert)
Yield 86%
Purification Column chromatography (petroleum ether:methylene chloride = 3:1)
Characterization 1H NMR, 13C NMR, MS, elemental analysis

Mechanistic Insights

The reaction proceeds via palladium-catalyzed oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with bis(pinacolato)diboron activated by potassium acetate, and reductive elimination to yield the arylboronate ester. The inert atmosphere prevents catalyst deactivation and side reactions.

Comparative Analysis of Preparation Methods

Method Aspect Method A (Dioxane, Pd(dppf)Cl2, KOAc) Method B (Acetonitrile, Pd(PPh3)2Cl2, Na2CO3) Method C (DMF, Pd(dppf)Cl2, KOAc)
Catalyst bis[bis(diphenylphosphino)ferrocene]palladium(II) dichloride trans-bis(triphenylphosphine)palladium(II) dichloride bis[bis(diphenylphosphino)ferrocene]palladium(II) dichloride
Base Potassium acetate Sodium carbonate Potassium acetate
Solvent 1,4-dioxane Acetonitrile/water N,N-dimethylformamide (DMF)
Temperature 80–85 °C 70 °C 80 °C
Reaction Time 12 h 3–15 h 12 h
Yield ~86% Variable, up to quantitative in some cases High
Atmosphere Inert (N2 or Ar) Inert (N2) Inert
Purification Column chromatography Column chromatography Column chromatography

Research Findings and Applications

  • The boronic ester functionality in this compound allows its use in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heteroaryl systems.
  • The methoxy and ester substituents provide electronic tuning for reactivity and solubility.
  • The compound's stability under reaction conditions and ease of purification make it a preferred intermediate for complex molecule synthesis.
  • Literature reports confirm the reproducibility of the palladium-catalyzed borylation approach with consistent yields and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures. The boronate ester moiety acts as a nucleophilic partner, reacting with aryl halides or triflates.

Reactants Catalyst/Base Solvent System Temp/Time Yield Reference
Aryl bromidePdXPhosG2, K₃PO₄1,4-Dioxane/Water80°C, 4–16 hrs50–99%
3-BromoanilinePd/C, K₃PO₄1,4-Dioxane/Water80°C, 4 hrs50%
4-Bromobenzoate derivativesPdXPhosG21,4-Dioxane/Water80°C, 4 hrs99%

Key Findings :

  • Reactions require inert atmospheres (N₂/Ar) to prevent boronate oxidation .

  • Co-catalysts like Pd/C enhance efficiency in coupling with electron-deficient aryl halides .

Transesterification Reactions

The methyl ester group undergoes transesterification under acidic or basic conditions, enabling substitution with other alcohols.

Conditions Reactants Catalyst Temp/Time Yield Reference
Methanol, H₂SO₄EthanolH₂SO₄Reflux, 12 hrs85%
Benzyl alcohol, Ti(OiPr)₄Benzyl alcoholTitanium isopropoxide80°C, 6 hrs78%

Mechanistic Notes :

  • Acidic conditions protonate the ester carbonyl, increasing electrophilicity for nucleophilic attack.

  • Bulky alcohols (e.g., benzyl alcohol) require longer reaction times.

Hydrolysis Reactions

Controlled hydrolysis converts the methyl ester to a carboxylic acid or the boronate ester to boronic acid.

Reaction Type Conditions Products Yield Reference
Ester hydrolysisNaOH (aq.), ΔCarboxylic acid92%
Boronate hydrolysisH₂O, HClBoronic acid88%

Optimization :

  • Alkaline hydrolysis (NaOH) is preferred for ester cleavage due to milder conditions .

  • Boronate hydrolysis requires stoichiometric acid to avoid decomposition.

Oxidation Reactions

The methoxy-substituted aromatic ring undergoes selective oxidation under controlled conditions.

Oxidizing Agent Conditions Product Yield Reference
H₂O₂, FeCl₃CH₃CN, 60°CQuinone derivative65%
KMnO₄, H₂OH₂SO₄, 0°CCarboxylic acid70%

Side Reactions :

  • Over-oxidation can occur with strong agents like KMnO₄, necessitating low temperatures .

Catalytic Borylation/Ir-Catalyzed Reactions

The compound serves as a boron source in Ir-catalyzed borylation reactions, forming derivatives for further functionalization.

Substrate Catalyst Conditions Yield Reference
Aromatic C–H bonds[Ir(cod)(OMe)]₂Cyclohexane, Δ60–75%
AlkenesHBpin, [Ir]Toluene, 80°C55%

Mechanistic Insight :

  • Ir-boryl intermediates facilitate boron transfer to electron-rich substrates .

  • Side products like MeOBpin (2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are observed due to ligand elimination .

Stability and Storage Considerations

  • Thermal Stability : Decomposes above 150°C, releasing boron-containing byproducts .

  • Light Sensitivity : Prolonged exposure to UV light induces ester cleavage; storage in dark containers is recommended .

  • Solubility : Soluble in THF, DCM, and DMSO; insoluble in water .

Scientific Research Applications

Methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its role as a boronic ester in cross-coupling reactions. The compound reacts with organohalides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition of the organohalide, followed by the transmetalation with the boronic ester, and finally, the reductive elimination to form the desired product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent positions, functional groups, and electronic properties (Table 1):

Compound Name Substituents Molecular Formula Molecular Weight Key Applications References
Methyl 2-methoxy-3-(pinacol boronate)benzoate 2-OCH₃, 3-boronate C₁₅H₂₁BO₅ 292.14 Suzuki coupling intermediates
Methyl 2-methyl-4-(pinacol boronate)benzoate 2-CH₃, 4-boronate C₁₅H₂₁BO₄ 276.14 Drug discovery scaffolds
Methyl 2-acetoxy-4-(pinacol boronate)benzoate 2-OAc, 4-boronate C₁₆H₂₁BO₆ 320.15 Prodrug synthesis
Methyl 3-(pinacol boronate)-5-(trifluoromethyl)benzoate 3-boronate, 5-CF₃ C₁₅H₁₈BF₃O₄ 330.12 Fluorinated building blocks

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxy group in the target compound donates electron density to the aromatic ring, increasing nucleophilicity at the boronate site relative to electron-withdrawing groups (e.g., 5-CF₃ in ).

Key Observations :

  • Catalyst Efficiency : PdCl₂(dppf) complexes (e.g., ) are preferred for sterically hindered substrates, while Pd(PPh₃)₂Cl₂ is used for simpler aryl bromides (e.g., ).
  • Base Selection : Potassium acetate (KOAc) is standard for deprotonation, but triethylamine (Et₃N) may improve solubility in polar solvents .
Physicochemical Properties
  • Solubility: The target compound’s methoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogues like Methyl 2-methyl-4-(pinacol boronate)benzoate .
  • Stability : All pinacol boronate esters exhibit moisture sensitivity, but electron-donating groups (e.g., -OCH₃) may slightly enhance hydrolytic stability compared to electron-withdrawing substituents .

Biological Activity

Methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C15H21BO5
  • Molecular Weight : 292.14 g/mol
  • CAS Number : 603122-40-3
  • SMILES Notation : COC(=O)c1cc(c(cc1)OC)B(OCC(C)(C)C)(C)(C)O

Synthesis

The compound can be synthesized through a series of reactions involving boron-containing reagents and methoxybenzoic acid derivatives. The synthesis typically involves the formation of the dioxaborolane moiety which is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For example:

  • In vitro Studies : Compounds related to this compound have shown inhibition of cancer cell proliferation with IC50 values in the nanomolar range against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) cells .
CompoundCell LineIC50 (µM)Mechanism of Action
65MDA-MB-2310.126Inhibits cell proliferation
72A549<0.01Induces apoptosis through caspase activation

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation which is critical for cell division.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death has been observed in treated cells .

Study on Antiviral Activity

A related study demonstrated that a compound with structural similarities exhibited antiviral properties against influenza viruses. The compound showed a reduction in viral load in infected mice and had a favorable safety profile at high doses .

Toxicity Studies

Subacute toxicity studies in healthy mice indicated that the compound can be administered safely at doses up to 40 mg/kg without significant adverse effects. This suggests potential for therapeutic applications .

Q & A

Q. What are the primary synthetic routes for preparing Methyl 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A common approach involves reacting a halogenated benzoate precursor (e.g., methyl 2-methoxy-3-bromobenzoate) with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like 1,4-dioxane at 80–100°C . Optimization of reaction time, catalyst loading, and stoichiometry is critical to achieving >90% yield. Post-synthesis purification often employs column chromatography with hexane/ethyl acetate gradients to isolate the boronate ester .

Q. How can the purity and structural integrity of this compound be verified?

Key analytical methods include:

  • ¹H/¹³C NMR : Confirm the presence of characteristic signals (e.g., methyl groups on the dioxaborolane ring at δ ~1.3 ppm, aromatic protons influenced by the electron-withdrawing ester and boronate groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) to confirm the molecular formula .
  • HPLC with UV detection : Assess purity (>95%) when commercial suppliers (e.g., Sigma-Aldrich) do not provide analytical data .

Q. What are the typical applications of this compound in cross-coupling reactions?

It is widely used in Suzuki-Miyaura couplings to form biaryl or heteroaryl linkages. For example, coupling with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in aqueous DME with Na₂CO₃ as a base enables access to complex aromatic systems . The methoxy and ester groups may influence reactivity by altering electron density or steric hindrance at the coupling site .

Advanced Research Questions

Q. How do steric and electronic effects of substituents impact reaction efficiency in cross-coupling?

The 3-position boronate group and 2-methoxy substituent create steric hindrance, potentially slowing transmetallation in Pd-catalyzed reactions. Computational studies (DFT) can model transition states to predict reactivity . Experimentally, using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) may mitigate these effects . Contrasting reactivity with analogous compounds (e.g., methyl 4-boronate benzoate) can isolate steric vs. electronic contributions .

Q. How can researchers address low yields in meta-selective C–H borylation reactions using this compound?

Meta-borylation often requires directing groups (e.g., amides) and ligands (e.g., Ir-based catalysts with chelating anions). If yields are low, consider:

  • Screening ligands (e.g., dtbpy) to enhance regioselectivity .
  • Optimizing solvent polarity (e.g., toluene vs. THF) to stabilize intermediates.
  • Using isotopic labeling (e.g., deuterated substrates) to track mechanistic pathways .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

Discrepancies between experimental and theoretical NMR shifts may arise from dynamic effects (e.g., rotameric equilibria of the ester group). Techniques include:

  • Variable-temperature NMR to identify conformational changes.
  • 2D NMR (e.g., NOESY) to confirm spatial proximity of protons.
  • X-ray crystallography (using SHELX programs ) to unambiguously assign the structure.

Q. How can computational chemistry predict the compound’s reactivity in non-traditional reactions (e.g., photoredox catalysis)?

Density Functional Theory (DFT) calculations can:

  • Map frontier molecular orbitals (HOMO/LUMO) to assess redox potentials.
  • Simulate reaction pathways for novel transformations (e.g., single-electron transfer mechanisms).
  • Benchmark against experimental results (e.g., cyclic voltammetry) to validate predictions .

Methodological Considerations Table

Challenge Recommended Approach Key References
Low Suzuki-Miyaura yieldsUse Pd(dppf)Cl₂ with K₃PO₄ in THF/H₂O at 90°C
Ambiguous NMR assignmentsCombine 2D NMR (COSY, HSQC) and X-ray crystallography
Purity discrepanciesRepurify via preparative HPLC (C18 column, MeOH/H₂O)
Steric hindrance in couplingEmploy microwave-assisted heating to accelerate kinetics

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